
2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate is an organic compound with the molecular formula C24H25NO2. It is known for its unique structural features, which include a fluorenylidene moiety and a cyano group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate typically involves the reaction of 9H-fluoren-9-one with ethyl cyanoacetate in the presence of a base, followed by esterification with 2-ethylhexanol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or 1,4-dioxane, and the process may be catalyzed by a base .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorenylidene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated fluorenylidene compounds.
Aplicaciones Científicas De Investigación
2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The fluorenylidene moiety may play a crucial role in these interactions by providing a rigid and planar structure that can facilitate binding to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- 2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene derivatives
- Fluorenyl-hydrazonothiazole derivatives
Uniqueness
2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate is unique due to its combination of a fluorenylidene moiety and a cyano group, which imparts distinct electronic properties. This makes it particularly valuable in the fields of organic electronics and materials science, where such properties are highly sought after .
Propiedades
Número CAS |
477844-93-2 |
|---|---|
Fórmula molecular |
C24H25NO2 |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
2-ethylhexyl 2-cyano-2-fluoren-9-ylideneacetate |
InChI |
InChI=1S/C24H25NO2/c1-3-5-10-17(4-2)16-27-24(26)22(15-25)23-20-13-8-6-11-18(20)19-12-7-9-14-21(19)23/h6-9,11-14,17H,3-5,10,16H2,1-2H3 |
Clave InChI |
SWXIDFZBPZPYES-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)C(=C1C2=CC=CC=C2C3=CC=CC=C31)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)
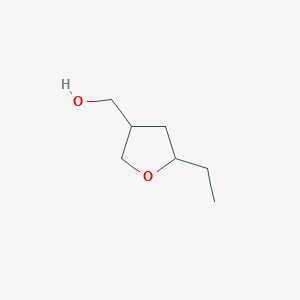
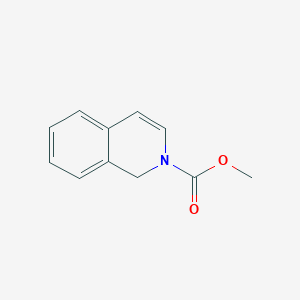
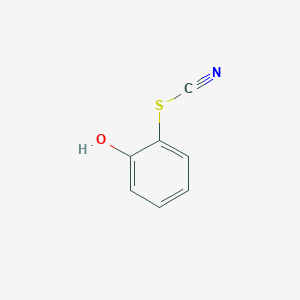

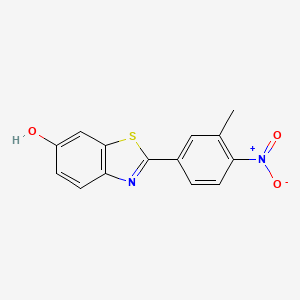
![Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-](/img/structure/B14244412.png)
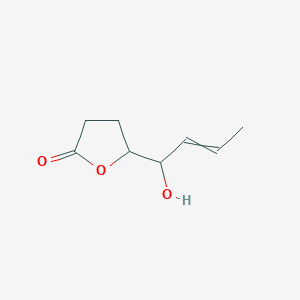
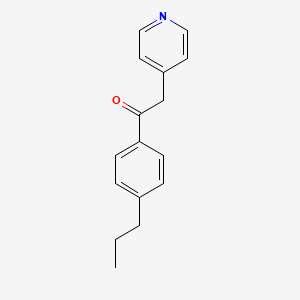
![1-{4-[(Hydroxyimino)methyl]phenyl}ethan-1-one](/img/structure/B14244428.png)
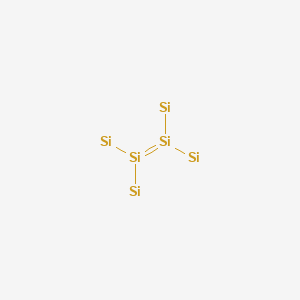
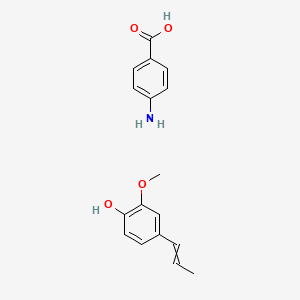
![1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene](/img/structure/B14244444.png)

